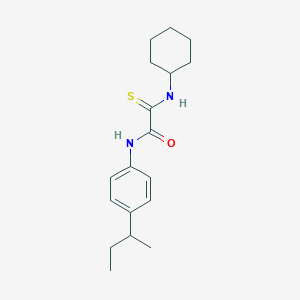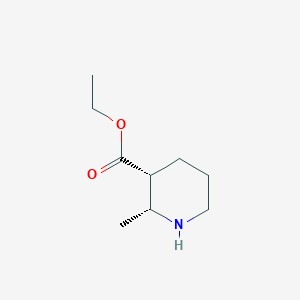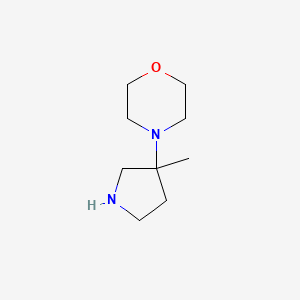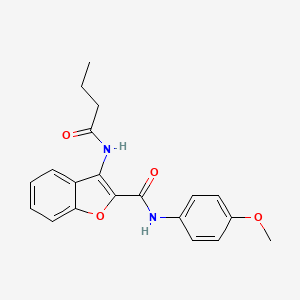
2-metil-6-(morfolina-4-carbonil)-2,3,5,6,7,8-hexahidrocinolin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cinnoline derivative that has shown promising results in scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme responsible for the production of prostaglandins that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibits potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the levels of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to reduce pain sensitivity in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one. One potential direction is the development of new drugs based on this compound for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of science. Finally, more research is needed to explore the potential limitations and challenges associated with the use of this compound in lab experiments.
Métodos De Síntesis
The synthesis of 2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methyl-3-nitrobenzoic acid with morpholine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the cyclization of the resulting compound with acetic anhydride.
Aplicaciones Científicas De Investigación
- Aplicación: Investigaciones recientes han informado sobre la desboronación catalítica de ésteres bórico de alquilo 1°, 2° y 3° utilizando un enfoque radical. Este método permite la eliminación de la unidad de boro, lo que permite una posterior funcionalización. Notablemente, se combina bien con la homologación Matteson–CH₂–, lo que lleva a una hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa .
- Aplicación: La unidad de boro en los ésteres bórico de pinacol puede participar en los acoplamientos Suzuki–Miyaura, lo que permite la construcción de moléculas complejas. Esta versátil reacción facilita la formación de enlaces C–C, especialmente entre grupos arilo y alquilo .
- Aplicación: Los investigadores han aprovechado los ésteres bórico de pinacol para oxidaciones, aminaciones, halogenaciones y otras transformaciones. Estas reacciones permiten la introducción de diversos grupos funcionales en moléculas orgánicas .
- Aplicación: El método de desboronación catalítica mencionado anteriormente permite la hidrometilación formal de alquenos anti-Markovnikov. Al aplicar esta secuencia, los investigadores han modificado con éxito el (−)-Δ8-THC protegido con metoxilo y el colesterol .
- Aplicación: La estrategia de desboronación se ha empleado en la síntesis total formal de δ-®-coniceína e indolizidina 209B. Estos logros resaltan su utilidad en la construcción de intrincados marcos moleculares .
Desboronación catalítica
Acoplamiento Suzuki–Miyaura
Transformaciones de grupos funcionales
Hidrometilación de alquenos
Síntesis total de productos naturales
Formación de anhídrido mixto
En resumen, la versatilidad de este compuesto se extiende desde la catálisis hasta la síntesis total, lo que lo convierte en un objetivo emocionante para futuras investigaciones en química orgánica y biología química. Los investigadores continúan explorando sus propiedades multifacéticas, descubriendo nuevas aplicaciones y ampliando nuestra comprensión de su potencial. Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar!
Propiedades
IUPAC Name |
2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16-13(18)9-11-8-10(2-3-12(11)15-16)14(19)17-4-6-20-7-5-17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEMVWYJZBHMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2539747.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)
![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)
![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2539760.png)




